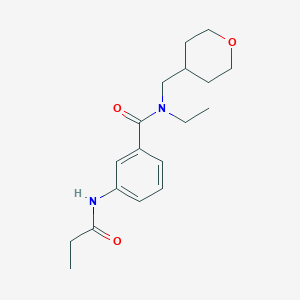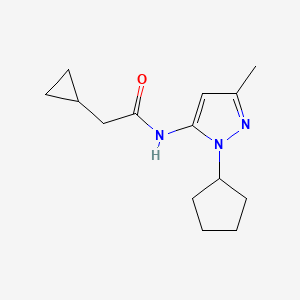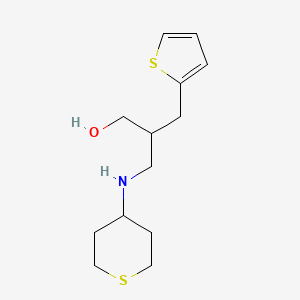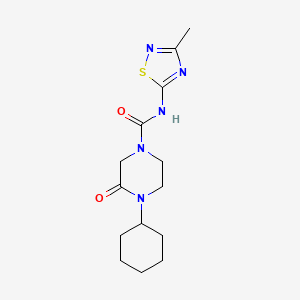
N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
Descripción general
Descripción
N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPPB has been shown to have significant effects on biochemical and physiological processes, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide acts as a potent and selective inhibitor of PIM1 kinase activity. It binds to the ATP-binding site of the kinase, blocking its activity and preventing the phosphorylation of downstream targets. This leads to the inhibition of various cellular processes that are regulated by PIM1, including cell proliferation and survival.
Biochemical and Physiological Effects
N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been shown to have significant effects on various biochemical and physiological processes. In cancer cells, N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In addition, N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been shown to have cardioprotective effects, reducing myocardial infarction size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PIM1 kinase activity, making it a valuable tool for studying the role of PIM1 in various cellular processes. In addition, N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been shown to have low toxicity, making it a safe compound for use in cell-based assays and animal studies.
However, there are also limitations to the use of N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide in lab experiments. Its synthesis is complex and requires several steps, making it difficult to produce in large quantities. In addition, N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide. One area of interest is the development of new drugs based on the structure of N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide. By modifying the structure of N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, it may be possible to improve its potency, selectivity, and solubility, leading to the development of more effective drugs.
Another area of interest is the investigation of the role of PIM1 in various diseases. By studying the effects of N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide on different disease models, it may be possible to identify new therapeutic targets and develop new treatments for these diseases.
Conclusion
In conclusion, N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a promising compound with significant potential for use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has shown significant effects on various cellular processes, making it a valuable tool for studying the role of PIM1 in various diseases. Further research is needed to fully understand the potential of N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-ethyl-3-(propionylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been studied extensively for its potential use as a therapeutic agent. In particular, it has been investigated for its ability to inhibit the activity of a specific protein kinase known as PIM1. PIM1 is involved in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of PIM1 activity has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-ethyl-N-(oxan-4-ylmethyl)-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-17(21)19-16-7-5-6-15(12-16)18(22)20(4-2)13-14-8-10-23-11-9-14/h5-7,12,14H,3-4,8-11,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEBUEBQEOGDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)CC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3R)-4-hydroxy-3-methylbutyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4255277.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(1H-pyrazol-1-yl)propyl]piperidine](/img/structure/B4255281.png)
![2-{4-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperazin-1-yl}-3-methylpyrazine](/img/structure/B4255292.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide](/img/structure/B4255303.png)
amine](/img/structure/B4255311.png)

![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4255345.png)
![N~2~-[2-(2-aminoethyl)-4-quinazolinyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine dihydrochloride](/img/structure/B4255352.png)
![1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B4255360.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B4255362.png)
![2-({(3-hydroxypropyl)[(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B4255364.png)
